ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-thiophen-2-yl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-13-10(12)8-9(14-6-11-8)7-4-3-5-15-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGPOLPAFVUAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274267 | |
| Record name | Ethyl 5-(2-thienyl)-4-oxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127919-35-1 | |
| Record name | Ethyl 5-(2-thienyl)-4-oxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127919-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2-thienyl)-4-oxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, imparting a diverse range of biological activities to molecular structures. When functionalized with a thiophene ring, a bioisostere of the phenyl group, the resulting thienyl-oxazole derivatives often exhibit enhanced pharmacological profiles. This technical guide provides a comprehensive overview of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate, a promising heterocyclic entity for drug discovery and development. This document will detail a proposed synthetic pathway, predicted spectroscopic characteristics, and an exploration of its potential therapeutic applications based on the bioactivity of structurally related compounds.
Introduction: The Significance of Thienyl-Oxazole Scaffolds
The convergence of oxazole and thiophene rings within a single molecular framework has garnered considerable attention in the field of medicinal chemistry. The 1,3-oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key structural component in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The thiophene ring, a sulfur-containing aromatic heterocycle, is often employed as a phenyl ring bioisostere, favorably influencing physicochemical properties such as lipophilicity and metabolic stability. The incorporation of a thienyl moiety into an oxazole core can therefore lead to novel compounds with potentially superior therapeutic indices. Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate represents a key building block in this class, offering multiple points for further chemical elaboration to generate libraries of potential drug candidates.
Chemical Structure and Properties
The chemical structure of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate combines the key features of an aromatic oxazole ring, a pendant thiophene group at the 5-position, and an ethyl carboxylate group at the 4-position. This arrangement of functional groups dictates its reactivity and potential for biological interactions.
Molecular Formula: C₁₀H₉NO₃S
Molecular Weight: 223.25 g/mol
IUPAC Name: ethyl 5-(thiophen-2-yl)-1,3-oxazole-4-carboxylate
The presence of the ester functionality provides a handle for hydrolysis to the corresponding carboxylic acid or for amidation reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). The oxazole and thiophene rings are susceptible to electrophilic substitution, although the reactivity of each ring is influenced by the other.
Visualizing the Core Structure
The following diagram illustrates the chemical structure of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate.
Caption: Chemical structure of the title compound.
Synthesis of Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate
Proposed Synthetic Pathway: A Modified Van Leusen Approach
The proposed synthesis involves the reaction of ethyl isocyanoacetate with thiophene-2-carbaldehyde. This reaction is a modification of the classic Van Leusen oxazole synthesis, which typically utilizes tosylmethyl isocyanide (TosMIC). In this variation, the isocyanoacetate serves as the three-atom component providing the C4, the nitrogen, and the C2 of the oxazole ring.
The logical workflow for this synthesis is depicted below:
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on analogous reactions and should be optimized for safety and yield in a laboratory setting.
Materials:
-
Thiophene-2-carbaldehyde
-
Ethyl isocyanoacetate
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Methanol (MeOH) or another appropriate solvent
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a solution of thiophene-2-carbaldehyde (1.0 eq) in methanol (appropriate volume) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl isocyanoacetate (1.1 eq).
-
Base Addition: Add potassium carbonate (1.5 eq) to the stirred solution. The addition of a base is crucial to deprotonate the α-carbon of the isocyanoacetate, generating the nucleophile.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the specific conditions.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate.
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds found in the literature, the following spectral data are predicted for ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.1-8.3 | s | H2 (oxazole) |
| ~7.6-7.8 | m | Thiophene protons | |
| ~7.1-7.3 | m | Thiophene protons | |
| ~4.3-4.5 | q | -OCH₂ CH₃ | |
| ~1.3-1.5 | t | -OCH₂CH₃ | |
| ¹³C NMR | ~160-162 | s | C =O (ester) |
| ~150-155 | s | C5 (oxazole) | |
| ~140-145 | s | C2 (oxazole) | |
| ~130-135 | s | C4 (oxazole) | |
| ~125-130 | m | Thiophene carbons | |
| ~60-62 | s | -OCH₂ CH₃ | |
| ~14-15 | s | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3150 | C-H stretching (aromatic) |
| ~2900-3000 | C-H stretching (aliphatic) |
| ~1720-1740 | C=O stretching (ester) |
| ~1600-1650 | C=N stretching (oxazole) |
| ~1500-1580 | C=C stretching (aromatic) |
| ~1200-1300 | C-O stretching (ester) |
Mass Spectrometry (MS)
The electron impact mass spectrum (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 223. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the entire ester group (-COOC₂H₅).
Potential Applications in Drug Discovery and Development
The thienyl-oxazole scaffold is a promising pharmacophore for the development of new therapeutic agents. A review of the literature on structurally related compounds indicates that ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate and its derivatives could possess a range of biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing thiophene and oxazole rings. For instance, novel 5-(thiophen-2-yl)isoxazoles have been designed and synthesized as anti-breast cancer agents targeting the estrogen receptor α (ERα)[7]. The structural similarity of the target compound to these active molecules suggests that it could serve as a valuable intermediate for the development of new anticancer drugs. The thienyl group can participate in crucial π-π stacking interactions within the active sites of biological targets, while the oxazole core can act as a rigid scaffold to orient key pharmacophoric features.
Antimicrobial and Antifungal Activity
Thiophene-containing heterocyclic compounds have a well-documented history of antimicrobial and antifungal activity[8][9]. The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions with microbial enzymes. The combination of the thiophene and oxazole moieties may lead to compounds with a broad spectrum of activity against various bacterial and fungal strains. The ethyl ester group can be converted to a variety of amides and other derivatives, allowing for the fine-tuning of the antimicrobial potency and selectivity.
Other Potential Therapeutic Areas
The versatility of the oxazole ring system suggests that derivatives of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate could be explored for other therapeutic applications, including as anti-inflammatory agents, kinase inhibitors, and modulators of other biological pathways[10][11]. The core structure provides a solid foundation for the application of rational drug design principles to develop novel therapeutics for a variety of diseases.
Conclusion
Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate is a molecule of significant interest for medicinal chemists and drug discovery professionals. While its synthesis and full characterization are yet to be extensively reported, established synthetic methodologies, such as the Van Leusen oxazole synthesis, provide a clear path to its preparation. The predicted spectroscopic data, based on analogous structures, will be invaluable for its future identification and characterization. The promising biological activities associated with the thienyl-oxazole scaffold, particularly in the areas of oncology and infectious diseases, underscore the potential of this compound as a key building block for the development of next-generation therapeutics. Further research into the synthesis, derivatization, and biological evaluation of this compound is highly warranted.
References
- van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A New Synthesis of Oxazoles from Aldehydes and Tosylmethylisocyanide. Tetrahedron Lett.1972, 13 (31), 3114-3118.
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25(7), 1594. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences2023 , 85(2), 274-288. [Link]
-
Van Leusen reaction. In Wikipedia. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Med. Chem.2022 , 13, 1035-1049. [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein J. Org. Chem.2022 , 18, 56-64. [Link]
-
Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy2021 , 138, 111495. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia2018 , 66(3), 553-559. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications2024 , E80, 555-559. [Link]
-
A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Org. Synth.2016 , 93, 243-256. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds2023 , 43(5), 4488-4512. [Link]
-
Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Journal of the Bangladesh Chemical Society2022 , 34(1), 7-12. [Link]
-
synthesis and characterization of new 2-(2-thienyl)-5- aryl-1,3,4-oxadiazoles. Semantic Scholar. [Link]
-
Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. 2023 . [Link]
-
Synthesis and antifungal activity of new thienyl and aryl conazoles. Bioorg. Med. Chem. Lett.2006 , 16(12), 3225-3229. [Link]
-
Biological Importance of Oxazoles. Allied Academies. [Link]
-
Representative example of oxazoles with pharmacological activity. ResearchGate. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. International Journal of Pharmaceutical Sciences and Research2018 , 9(9), 3764-3771. [Link]
-
Palmer, D. C. Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A; John Wiley & Sons, 2003. [Link]
-
Synthesis of 5-Amino-oxazole-4-carboxylates from r-Chloroglycinates. Organic Letters2004 , 6(16), 2725-2728. [Link]
-
Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Journal of Molecular Structure2019 , 1175, 78-86. [Link]
-
Visible light-induced cascade cyclization of 2-isocyanoaryl thioethers/selenoethers: access to 2-arylthiobenzothiazoles/2-arylthiobenzoselenazoles. Org. Biomol. Chem.2021 , 19, 674-678. [Link]
-
Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. J. Org. Chem.2008 , 73(18), 7380-7382. [Link]
-
Potentially Aromatic Thiophenium Ylides. Part 3. Cyclization of 2-(2′-Thienyl)benzoylcarbene. Acta Chemica Scandinavica B1986 , 40, 178-183. [Link]
-
A New Approach to the Cyanoacetic Ester Synthesis. J. Braz. Chem. Soc.1998 , 9(4), 335-338. [Link]
-
Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Journal of Chemical Research2020 , 44(11-12), 595-599. [Link]
-
Ethyl Cyanoacetate Reactions. ResearchGate. [Link]
-
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. PubChem. [Link]
-
a, B-Unsaturated Carbonyl - Compounds. Washington University in St. Louis. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Synthesis and antifungal activity of new thienyl and aryl conazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. researchgate.net [researchgate.net]
molecular weight of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate
This guide is structured as a technical whitepaper designed for researchers and drug discovery professionals. It moves beyond simple data to provide the synthesis, validation, and application context required for working with this specific heterocycle.
Compound Class: 4,5-Disubstituted 1,3-Oxazole Primary Application: Medicinal Chemistry Scaffold (Kinase Inhibition, Anti-infectives)[1]
Part 1: Physicochemical Specifications
The following data establishes the baseline identity of the compound. Note the critical distinction between Average Molecular Weight (for stoichiometry) and Monoisotopic Mass (for high-resolution mass spectrometry).
Core Data Table[2]
| Property | Value | Context |
| Molecular Formula | C₁₀H₉NO₃S | |
| Average Molecular Weight | 223.25 g/mol | Use for molarity/stoichiometry calculations.[1] |
| Monoisotopic Mass | 223.0303 g/mol | Use for HRMS/LC-MS identification ([M+H]⁺ = 224.038).[1] |
| Exact Mass | 223.0303 | Based on ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S. |
| Predicted LogP | ~2.3 - 2.8 | Lipophilic; suitable for CNS penetration or cell-based assays.[1] |
| Topological Polar Surface Area | ~78 Ų | <140 Ų suggests good oral bioavailability.[1] |
| Hydrogen Bond Acceptors | 4 | N(1), O(2 ester), S(1). |
| Hydrogen Bond Donors | 0 | Lacks acidic protons (unless hydrolyzed). |
⚠️ Critical Isomer Warning
Do not confuse this compound with its isoxazole isomer:
-
Target: Ethyl 5-(2-thienyl)-oxazole -4-carboxylate (N and O are at 1,3 positions).[1]
-
Common Isomer: Ethyl 5-(2-thienyl)isoxazole -3-carboxylate (N and O are at 1,2 positions; CAS 90924-54-2).[1]
-
Differentiation: These two have identical mass (223.25) but distinct NMR fingerprints. The oxazole derivative typically shows a characteristic singlet at ~7.9–8.2 ppm (C2-H), which the isoxazole lacks.
Part 2: Synthetic Methodology
As this specific ester is often a research intermediate rather than a bulk commodity, in-house synthesis is frequently required. The most robust route for 5-aryl-oxazole-4-carboxylates is the Schöllkopf Oxazole Synthesis (also known as the isocyanoacetate method).[1]
Protocol: Base-Mediated Cyclization
Reaction Type: [3+2] Cycloaddition / Condensation Precursors: Ethyl isocyanoacetate + Thiophene-2-carbonyl chloride[1]
-
Acylation: The
-carbon of ethyl isocyanoacetate is deprotonated by a base (e.g., DBU, KOtBu, or NaH). -
Addition: The carbanion attacks the carbonyl of thiophene-2-carbonyl chloride.[1]
-
Cyclization: The enolic oxygen of the intermediate attacks the isocyanide carbon, followed by proton shift/tautomerization to aromatize the oxazole ring.
Synthetic Workflow Diagram (DOT)
The following diagram outlines the logical flow of the synthesis and purification.
Caption: Schöllkopf synthesis route yielding the 4,5-disubstituted oxazole scaffold.
Experimental Considerations:
-
Solvent: Anhydrous THF or DCM is preferred to prevent hydrolysis of the acid chloride.
-
Temperature: Start at 0°C to control the exothermic deprotonation/acylation; warm to RT to drive cyclization.
-
Purification: Oxazoles are weakly basic. Flash chromatography (Hexane/EtOAc) is standard. If the product is crystalline, recrystallization from Ethanol/Heptane is superior for purity.
Part 3: Analytical Validation (QC)
To ensure scientific integrity, the synthesized compound must be validated using orthogonal methods. The molecular weight alone is insufficient due to potential isomerization.
Proton NMR (¹H-NMR) Signature
Solvent: CDCl₃, 400 MHz
| Position | Multiplicity | Shift (δ ppm) | Integration | Assignment |
| Oxazole C2 | Singlet (s) | 7.90 – 8.15 | 1H | Diagnostic Peak (Confirms 1,3-oxazole core).[1] |
| Thiophene C3 | Doublet (d) | 7.60 – 7.70 | 1H | Adjacent to oxazole.[2] |
| Thiophene C5 | Doublet (d) | 7.40 – 7.50 | 1H | Adjacent to Sulfur. |
| Thiophene C4 | Triplet/Multi (m) | 7.10 – 7.15 | 1H | Ring proton. |
| Ester CH₂ | Quartet (q) | 4.35 – 4.45 | 2H | Ethyl methylene. |
| Ester CH₃ | Triplet (t) | 1.35 – 1.45 | 3H | Ethyl methyl. |
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI (Positive Mode).
-
Expected Parent Ion: [M+H]⁺ = 224.04.
-
Fragmentation: Loss of the ethyl group (M-29) or the ethoxy group (M-45) is common in ester derivatives.[1]
Quality Control Decision Tree
Use this logic flow to accept or reject a batch based on analytical data.
Caption: QC workflow distinguishing the target oxazole from potential isoxazole impurities.
Part 4: Applications in Drug Discovery
The Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate is a versatile "building block" (intermediate).[1] It is rarely the final drug but serves as a scaffold for:
-
Kinase Inhibitors: The ester at C4 is readily hydrolyzed to the acid (LiOH/THF) and coupled with amines to form carboxamides . 5-Aryl-oxazole-4-carboxamides are privileged structures in kinase inhibition (e.g., targeting VEGFR or EGFR) due to their ability to hydrogen bond with the kinase hinge region.[1]
-
Anti-Infectives: Thiophene-oxazole hybrids have shown efficacy against Gram-positive bacteria (MRSA) by disrupting cell wall synthesis.[1]
-
Heterocyclic Modifications: The ester can be reduced to the alcohol (LiAlH₄) or converted to a heterocycle (e.g., oxadiazole) to alter pharmacokinetic properties (LogP, solubility).
References
-
Van Leusen, A. M., et al. (1972). Chemistry of Sulfonylmethyl Isocyanides. Base-Induced Cycloaddition to Aldehydes.[1] Tetrahedron Letters. Link (Foundational chemistry for oxazole synthesis).
-
Schöllkopf, U. (1979).
-Metalated Isocyanides in Organic Synthesis.[1][3] Pure and Applied Chemistry. Link (Primary route for 4-carboxylates). -
PubChem Compound Summary. Oxazole-4-carboxylic acid derivatives.[1] (General structural data for oxazole scaffolds). Link
Sources
An In-depth Technical Guide to Ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By synthesizing established synthetic methodologies with predictive analysis of its physicochemical and biological properties, this document serves as a foundational resource for exploring its potential in medicinal chemistry.
Introduction: The Promise of Thiophene-Oxazole Scaffolds
The convergence of thiophene and oxazole rings within a single molecular entity presents a compelling scaffold for drug discovery. The oxazole ring is a key pharmacophore found in a variety of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1] Similarly, the thiophene ring, a sulfur-containing aromatic heterocycle, is a privileged structure in medicinal chemistry due to its ability to enhance a molecule's metabolic stability, bioavailability, and solubility.[1] The combination of these two moieties in ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate suggests a high potential for novel therapeutic applications.
Synthesis and Mechanism
While a specific, dedicated synthesis for ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate is not extensively detailed in current literature, a highly plausible and efficient route can be designed based on the well-established Van Leusen oxazole synthesis.[2][3] This method is renowned for its versatility in creating 4,5-disubstituted oxazoles.[4]
Proposed Synthetic Pathway: Modified Van Leusen Reaction
The proposed synthesis involves a one-pot reaction utilizing ethyl isocyanoacetate and 2-thiophenecarbonyl chloride. The causality behind this choice lies in the commercial availability of the starting materials and the high-yield nature of this cycloaddition reaction.[5][6]
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl isocyanoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.2 equivalents) at 0 °C.
-
Addition of Acid Chloride: Slowly add a solution of 2-thiophenecarbonyl chloride (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride (NH4Cl) and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate.
Reaction Mechanism Diagram
The underlying mechanism involves the base-mediated deprotonation of the α-carbon of ethyl isocyanoacetate, followed by nucleophilic attack on the carbonyl carbon of 2-thiophenecarbonyl chloride. Subsequent intramolecular cyclization and elimination of water furnishes the desired oxazole ring.
Caption: Synthetic workflow for ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate.
Physicochemical Properties
While specific experimental data for ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate is limited, data for the isomeric compound, ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate, provides a useful reference point.[7] Predicted properties can also be computationally generated.
| Property | Value | Source |
| Molecular Formula | C10H9NO3S | - |
| Molecular Weight | 223.25 g/mol | [7] |
| Melting Point | 53 °C (for isoxazole isomer) | [7] |
| Boiling Point | 379.7 °C at 760 mmHg (for isoxazole isomer) | [7] |
| Density | 1.278 g/cm³ (for isoxazole isomer) | [7] |
| Refractive Index | 1.554 (for isoxazole isomer) | [7] |
| Appearance | Predicted to be a white to off-white solid | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | - |
Spectroscopic Characterization
The structural elucidation of ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate would rely on a combination of spectroscopic techniques. Based on analogous structures reported in the literature, the following spectral data can be anticipated.[8][9][10]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The thiophene ring protons would appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).
-
The ethyl ester group would show a characteristic quartet for the methylene protons (-CH2-) around δ 4.3-4.4 ppm and a triplet for the methyl protons (-CH3) around δ 1.3-1.4 ppm.
-
The C2-proton of the oxazole ring, if present, would appear as a singlet in the aromatic region.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon of the ester would be observed in the downfield region (δ 160-170 ppm).
-
The carbons of the oxazole and thiophene rings would appear in the aromatic region (δ 110-160 ppm).
-
The ethyl ester carbons would be found in the upfield region, with the methylene carbon around δ 60-65 ppm and the methyl carbon around δ 14-15 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretching of the ester group would be expected around 1720-1740 cm⁻¹.
-
C=N and C=C stretching vibrations from the oxazole and thiophene rings would appear in the 1500-1650 cm⁻¹ region.
-
C-O-C stretching of the ester and oxazole ring would be observed in the 1000-1300 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) would be observed at m/z = 223.0303, corresponding to the molecular formula C10H9NO3S. High-resolution mass spectrometry (HRMS) would confirm this elemental composition.[8]
-
Potential Applications in Drug Discovery
The ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate scaffold holds considerable promise for the development of new therapeutic agents, primarily due to the established biological activities of its constituent heterocycles.[1]
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiophene and oxazole-containing molecules.[1][10] For instance, derivatives of 5-(thiophen-2-yl)isoxazole have shown potent activity against breast cancer cell lines.[1] The mechanism of action for such compounds can be diverse, including the inhibition of key enzymes like kinases or interaction with nuclear receptors.
Anti-inflammatory and Antimicrobial Properties
The oxazole nucleus is a common feature in anti-inflammatory drugs. Furthermore, both thiophene and oxazole derivatives have been reported to possess significant antibacterial and antifungal activities.[11] This suggests that ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate and its derivatives could be valuable leads for the development of new anti-infective and anti-inflammatory agents.
Structure-Activity Relationship (SAR) and Future Directions
The ethyl ester at the 4-position of the oxazole ring provides a convenient handle for further chemical modification. Future research should focus on the synthesis of a library of derivatives to explore the structure-activity relationship. For example, hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with various amines, could lead to compounds with improved potency and pharmacokinetic profiles.
Caption: Relationship between structure and potential biological activity.
Conclusion
Ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate is a molecule with significant untapped potential in medicinal chemistry. While direct experimental data is currently limited, a robust synthetic strategy can be proposed based on established methodologies. The combination of the thiophene and oxazole moieties suggests a high likelihood of interesting biological activities, particularly in the areas of oncology, inflammation, and infectious diseases. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising compound and its derivatives.
References
-
Chavan, S. P., et al. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562. [Link]
-
Tiwari, D. K., Pogula, J., & Tiwari, D. K. (2015). A general and practical route to 4,5-disubstituted oxazoles using acid chlorides and isocyanides. RSC Advances, 5(65), 53111-53116. [Link]
-
Baxendale, I. R., et al. (2006). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters, 8(13), 2779-2782. [Link]
-
Li, B., Buzon, R. A., & Zhang, Z. (2007). Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. Organic Process Research & Development, 11(6), 1013-1016. [Link]
-
Reddy, G. S., et al. (2016). Synthesis and Photophysical Properties of C3-Symmetric Star-Shaped Molecules Containing Heterocycles Such as Furan, Thiophene, and Oxazole. The Journal of Organic Chemistry, 81(17), 7546-7555. [Link]
-
Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1685. [Link]
-
Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1685. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]
-
Royal Society of Chemistry. (2025). Electronic Supplementary Information 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: Synthesis, i. [Link]
-
Ismail, M. M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7217-7231. [Link]
-
Guchhait, S. K., et al. (2025). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]
-
El-Sayed, N. N. E., et al. (2022). Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. ACS Omega, 7(40), 35835-35851. [Link]
-
PureSynth. (n.d.). Ethyl 5-(Thiophen-2-Yl)Isoxazole-3-Carboxylate 98.0%(GC). [Link]
-
Gour, P. B., et al. (2025). Design, synthesis, and biological evaluation of benzo[d]oxazole-2-thio and oxazolo[4,5-b]pyridine-2-thio derivatives: molecular docking, POM analysis, in silico pharmacokinetics, and pharmacophore insights for antitumor, GPCR, and kinase targets. Journal of Molecular Structure, 1319, 138761. [Link]
-
Ismail, M. M., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217-7231. [Link]
-
Ismail, M. M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7217-7231. [Link]
-
Shaik, A. B., et al. (2017). Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. Pharmaceutical and Biomedical Research, 3(3), 39-51. [Link]
-
ChemSrc. (n.d.). ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum. [Link]
-
Qi, X., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o1111. [Link]
-
Shawali, A. S., et al. (2017). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[4][5]triazolo[4,3-a]pyrimidine-6-carboxylate. Molbank, 2017(2), M942. [Link]
-
Zhang, L., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Chinese Journal of Organic Chemistry, 34(1), 154-159. [Link]
-
Khan, I., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry, 14(12), 103444. [Link]
-
Oniga, S., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia, 61(5), 875-883. [Link]
-
Abu-El-Halawa, R., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]
-
Dana Bioscience. (n.d.). Ethyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate 250mg. [Link]
-
Guchhait, S. K., et al. (2025). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]
-
Pilyo, S. G., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(2), 143. [Link]
-
El-Damasy, A. K., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 15(50), 35086-35102. [Link]
-
Pilyo, S. G., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Pharmacia, 68(3), 661-670. [Link]
-
PubChemLite. (n.d.). 5-methyl-2-(thiophen-2-yl)oxazole-4-carbaldehyde. [Link]
-
Matrix Fine Chemicals. (n.d.). 5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBALDEHYDE. [Link]
-
Ghorab, M. M., et al. (2018). Design, Synthesis, and Screening of 5-Aryl-3-(2-(pyrrolyl)thiophenyl)-1,2,4-oxadiazoles as Potential Antitumor Molecules on Breast Cancer MCF-7 Cell Line. Chemical and Pharmaceutical Bulletin, 66(6), 633-642. [Link]
-
Bondock, S., et al. (2015). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica, 7(10), 221-232. [Link]
Sources
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. A general and practical route to 4,5-disubstituted oxazoles using acid chlorides and isocyanides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pure-synth.com [pure-synth.com]
- 8. rsc.org [rsc.org]
- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. farmaciajournal.com [farmaciajournal.com]
5-(2-thienyl)oxazole-4-carboxylic acid ethyl ester derivatives
An In-Depth Technical Guide to 5-(2-thienyl)oxazole-4-carboxylic Acid Ethyl Ester Derivatives: Synthesis, Characterization, and Therapeutic Potential
Abstract
The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] When functionalized with other pharmacologically significant moieties, such as the thiophene ring, the resulting derivatives present a compelling area for drug discovery. This technical guide provides a comprehensive overview of , a class of compounds with significant therapeutic promise. We delve into robust synthetic methodologies, detailed spectroscopic characterization, and an exploration of their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory applications.[3][4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide future research and development efforts.
Introduction: The 5-(2-thienyl)oxazole Scaffold
Heterocyclic compounds are foundational to modern pharmacology, with nitrogen- and oxygen-containing ring systems being particularly prominent.[2] The oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, is a key structural motif in a variety of therapeutic agents.[1][6] Its derivatives are known to exhibit a vast range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][3] The biological versatility of the oxazole core is largely attributed to its unique electronic properties and its ability to engage with biological targets through various non-covalent interactions.[2]
The strategic functionalization of the oxazole ring allows for the fine-tuning of its pharmacological profile. The incorporation of a thiophene ring, particularly at the 5-position, is of significant interest. The thiophene nucleus is a well-established bioisostere of the phenyl ring and is a constituent of many biologically active compounds, often enhancing lipophilicity and modulating metabolic stability.[4][7]
The specific scaffold, 5-(2-thienyl)oxazole-4-carboxylic acid ethyl ester, combines these two powerful heterocyclic systems. The ethyl ester group at the 4-position is not merely a passive substituent; it serves as a critical synthetic handle, allowing for further derivatization into amides, hydrazides, or the corresponding carboxylic acid. This versatility enables the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for enhanced potency and selectivity.
Core Synthesis Methodologies
The synthesis of polysubstituted oxazoles can be achieved through various established methods, including the Robinson-Gabriel, van Leusen, and Bredereck syntheses.[8][9] For the target 5-(2-thienyl)oxazole-4-carboxylic acid ethyl ester scaffold, a modified Robinson-Gabriel or a related cyclocondensation approach is highly effective and reliable. This pathway typically involves the cyclization of an α-acylamino ketone precursor, which can be readily prepared from commercially available starting materials.
Principle of Synthesis: Cyclocondensation Pathway
The core of the synthesis relies on the reaction between an α-amino acid derivative (or its equivalent) and a thiophene-derived acylating agent, followed by cyclodehydration. A highly efficient route involves the reaction of ethyl 2-isocyanoacetate with thiophene-2-carbonyl chloride. This reaction proceeds through the formation of an intermediate which then undergoes an intramolecular cyclization to form the oxazole ring. This method is advantageous due to the commercial availability of the starting materials and generally good yields.
An alternative and classic approach involves the Hantzsch-type synthesis where an α-haloketone reacts with an amide. For our target molecule, this would involve the reaction of a derivative of ethyl 2-amino-3-oxo-3-(thiophen-2-yl)propanoate with a suitable cyclizing agent.
Below is a detailed protocol based on a robust cyclocondensation strategy.
Experimental Protocol: Synthesis of Ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate
This protocol describes a reliable, one-pot synthesis from ethyl 2-isocyanoacetate and thiophene-2-carbonyl chloride.
Materials:
-
Thiophene-2-carbonyl chloride
-
Ethyl 2-isocyanoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry 250 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetonitrile to the flask, followed by ethyl 2-isocyanoacetate (1.0 equivalent). Stir the suspension at 0 °C (ice bath).
-
Slowly add a solution of thiophene-2-carbonyl chloride (1.1 equivalents) in anhydrous acetonitrile dropwise to the cooled suspension over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine solution, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate.
Synthetic Workflow Diagram
Caption: Synthetic workflow for ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized derivatives. The combination of NMR, Mass Spectrometry, and IR Spectroscopy provides a complete analytical profile.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm). The protons on the thiophene ring will appear as distinct doublets of doublets or multiplets in the aromatic region (typically 7.0-8.0 ppm). A key singlet for the proton at the 2-position of the oxazole ring would also be expected if that position is unsubstituted.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the ester carbonyl (~160-165 ppm), the carbons of the oxazole ring (~125-160 ppm), and the thiophene ring carbons (~125-140 ppm). The ethyl group carbons will appear in the upfield region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum will show a prominent molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ corresponds to the C=O stretching of the ethyl ester. Bands in the 1500-1650 cm⁻¹ region can be attributed to the C=N and C=C stretching vibrations of the oxazole and thiophene rings.[10]
Expected Analytical Data Summary
| Technique | Characteristic Feature | Expected Range / Value |
| ¹H NMR | Ethyl Ester (CH₃) | Triplet, ~1.4 ppm |
| Ethyl Ester (CH₂) | Quartet, ~4.4 ppm | |
| Thiophene Protons | Multiplets, 7.0 - 8.0 ppm | |
| ¹³C NMR | Ester Carbonyl (C=O) | ~162 ppm |
| Oxazole Ring Carbons | 125 - 160 ppm | |
| Thiophene Ring Carbons | 125 - 140 ppm | |
| Mass Spec (ESI+) | Molecular Ion Peak [M+H]⁺ | C₁₀H₉NO₃S + H⁺ = 224.04 m/z |
| IR Spectroscopy | Ester C=O Stretch | 1720 - 1740 cm⁻¹ (strong) |
| C=N / C=C Stretch | 1500 - 1650 cm⁻¹ (medium) |
Biological Significance and Therapeutic Potential
The 5-(2-thienyl)oxazole scaffold is a promising platform for developing novel therapeutics due to the established biological activities of its constituent parts.[4][6]
-
Antimicrobial Activity: Both oxazole and thiophene derivatives are known to possess significant antibacterial and antifungal properties.[4][11] The combination of these two rings may lead to compounds with broad-spectrum antimicrobial activity.[4] Research on related 5-(2-thienyl)-1,3,4-oxadiazoles has shown promising results against various bacterial strains, suggesting a similar potential for the oxazole analogues.[4][7]
-
Anticancer Activity: A vast number of oxazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[1][5] The mechanism of action often involves the inhibition of critical enzymes like kinases or the disruption of cellular processes like apoptosis.[12][13] The thienyl-oxazole core could serve as a scaffold for developing novel kinase inhibitors or cytotoxic agents.
-
Anti-inflammatory Activity: Oxazoles are present in several anti-inflammatory drugs, such as Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) that inhibits COX-2.[1] The potential for derivatives of the 5-(2-thienyl)oxazole core to act as anti-inflammatory agents is high and warrants investigation.
Structure-Activity Relationship (SAR) Insights
The true value of the 5-(2-thienyl)oxazole-4-carboxylic acid ethyl ester core lies in its potential for derivatization to explore SAR. The key positions for modification are the ethyl ester and the thiophene ring.
-
Position 4 (Ester Group): This is the primary site for generating a library of compounds.
-
Hydrolysis: Saponification of the ester yields the corresponding carboxylic acid, which can introduce a charge and alter solubility and binding properties.
-
Amidation: Reacting the ester (or the activated acid) with a diverse range of primary or secondary amines can produce a library of amides. This allows for the exploration of hydrogen bonding interactions and the introduction of various functional groups.
-
-
Position 2 (Oxazole Ring): While the presented synthesis yields a 2-unsubstituted oxazole, alternative synthetic routes can introduce substituents at this position, providing another vector for optimization.
-
Thiophene Ring: Introduction of substituents (e.g., halogens, alkyl, or aryl groups) on the thiophene ring can modulate the electronic properties and steric profile of the entire molecule, significantly impacting biological activity.
SAR Exploration Diagram
Caption: Key derivatization points for SAR studies on the core scaffold.
Future Directions and Applications
The 5-(2-thienyl)oxazole-4-carboxylic acid ethyl ester scaffold represents a starting point for extensive drug discovery programs.
-
Library Synthesis: The immediate next step is the creation of a diverse chemical library by modifying the ester at the 4-position. This library can then be screened against a wide range of biological targets.
-
High-Throughput Screening (HTS): The synthesized library should be subjected to HTS against panels of cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammation (e.g., COX, LOX).
-
Lead Optimization: Hits identified from HTS can be further optimized by introducing substituents on the thiophene ring and exploring modifications at the 2-position of the oxazole core to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
The 5-(2-thienyl)oxazole-4-carboxylic acid ethyl ester framework is a highly promising and versatile scaffold for medicinal chemistry. It combines the proven pharmacological relevance of the oxazole and thiophene nuclei with a strategically placed synthetic handle for extensive derivatization. The synthetic routes are robust and scalable, and the potential for discovering novel agents with antimicrobial, anticancer, and anti-inflammatory activities is significant. This guide provides the foundational knowledge and practical protocols necessary for researchers to begin exploring the rich therapeutic potential of this compound class.
References
- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Phramaceutical Fronts.
- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Pharmaceutical Fronts.
-
Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 5. [Link]
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(24), 3615-3642. [Link]
- Singh, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Joshi, S. D., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(2), 195-207.
-
Biological Importance of Oxazoles. (n.d.). Allied Academies. [Link]
-
The protocols for substituted oxazoles synthesis. (n.d.). ResearchGate. [Link]
-
Gomha, S. M., et al. (2012). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 17(7), 8294-8305. [Link]
-
Structure Activity Relationship. (n.d.). ResearchGate. [Link]
- Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Organic Synthesis, 12(4), 454-477.
- Ayati, A., et al. (2019). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Organic Synthesis, 16(5), 673-694.
- Demchenko, A. M., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1121.
-
Guerrero-Pepinosa, N. Y., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495. [Link]
-
Guerrero-Pepinosa, N. Y., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495. [Link]
-
Bărbuceanu, F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13398. [Link]
- Andrs, M., et al. (2022).
-
Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(12), 1548-1563. [Link]
-
Gümüş, P., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]
-
5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. (n.d.). PubChem. [Link]
-
Oniga, I., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia, 61(1), 146-155. [Link]
-
Al-Ostath, R. A., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Iranian Chemical Society, 1-32. [Link]
-
Bărbuceanu, F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13398. [Link]
-
Kelly, C. B., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457-5460. [Link]
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Review and Letters.
-
Al-Mokhanam, A. A., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 126-133. [Link]
-
5-ethylenimino-2-phenyl-oxazole-4-carboxylic acid ethyl ester. (n.d.). ChemSynthesis. [Link]
-
Wang, S., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 250, 115172. [Link]
- A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles. (2025). Journal of Chemical Reviews.
-
Crystallographic and Spectroscopic Characterization. (n.d.). Amanote Research. [Link]
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. pubs.vensel.org [pubs.vensel.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Characterization and Synthesis of Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate
This technical guide details the physicochemical properties, synthesis, and characterization of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate . It is designed for researchers requiring rigorous methodology for the preparation and analysis of 5-substituted oxazole pharmacophores.
Executive Summary
Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate is a critical heterocyclic intermediate used in the development of bioactive compounds, particularly kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural core—the 2,4,5-trisubstituted oxazole—serves as a rigid scaffold for orienting pharmacophoric groups.
This guide addresses a common challenge in the literature: the ambiguity surrounding the physical state of this specific thienyl analog. While the phenyl analog is a well-characterized low-melting solid, the thienyl derivative often presents as a viscous oil or low-melting solid, requiring specific handling protocols for purification and characterization.
Chemical Identity & Physicochemical Data
Structural Analysis
The compound features an electron-rich thiophene ring at the C5 position of the oxazole core. This substitution pattern significantly influences the molecular packing and, consequently, the melting point compared to its phenyl isostere.
| Property | Data / Prediction | Notes |
| IUPAC Name | Ethyl 5-(thiophen-2-yl)-1,3-oxazole-4-carboxylate | |
| Molecular Formula | C₁₀H₉NO₃S | |
| Molecular Weight | 223.25 g/mol | |
| Physical State | Low-Melting Solid or Viscous Oil | Ambient conditions. |
| Melting Point | ~28 – 33 °C (Predicted) | Based on Phenyl analog (MP 32-35 °C). Thiophene isosteres typically exhibit lower MPs due to reduced symmetry and packing efficiency. |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Poorly soluble in water. |
Comparative Melting Point Analysis
The physical state of 5-substituted oxazoles is highly sensitive to the C5 substituent. The following data highlights the trend:
| Compound | C5 Substituent | Melting Point (°C) | Source |
| Target | 2-Thienyl | < 35 °C (Oil/Solid) | Predicted via SAR |
| Analog A | Phenyl | 32 – 35 °C | ChemSynthesis [1] |
| Analog B | 4-Nitrophenyl | 168 – 170 °C | Schöllkopf et al. [2] |
| Analog C | Methyl | Liquid (BP 100°C @ 0.5 mmHg) | General Lit. |
Technical Insight: If the compound is isolated as an oil, it is recommended to induce crystallization by triturating with cold hexanes or pentane at -20°C. If it remains an oil, characterization must rely on high-resolution NMR and LC-MS rather than melting point.
Synthesis & Experimental Protocols
The most robust route to 5-substituted oxazole-4-carboxylates is the Schöllkopf Oxazole Synthesis , involving the base-mediated condensation of an isocyanide with an acid chloride.
Reaction Pathway
The reaction proceeds via the acylation of the
Figure 1: Schöllkopf synthesis pathway for the target oxazole.
Step-by-Step Protocol
Objective: Synthesis of Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate on a 10 mmol scale.
Reagents:
-
Ethyl isocyanoacetate (1.13 g, 10 mmol)
-
2-Thiophenecarbonyl chloride (1.46 g, 10 mmol)
-
Triethylamine (TEA) (2.02 g, 20 mmol) or DBU (1.52 g, 10 mmol)
-
Tetrahydrofuran (THF), anhydrous (20 mL)
Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add Ethyl isocyanoacetate (1.0 eq) and anhydrous THF.
-
Base Addition: Cool the solution to 0 °C (ice bath). Add TEA (2.0 eq) dropwise over 5 minutes. Stir for 15 minutes.
-
Acylation: Add 2-Thiophenecarbonyl chloride (1.0 eq) dropwise. The solution will likely turn dark yellow/brown.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with saturated NH₄Cl solution (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude residue is often a dark oil. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
-
Crystallization (Optional): If the pure fraction is an oil, dissolve in minimal pentane and store at -20°C to attempt solidification.
Quality Control & Characterization
Since the melting point is a variable metric for this analog, spectroscopic validation is mandatory.
Expected NMR Data
-
¹H NMR (400 MHz, CDCl₃):
- 8.05 (s, 1H, C2-H of oxazole) – Diagnostic Singlet
- 7.80 (dd, 1H, Thiophene)
- 7.45 (dd, 1H, Thiophene)
- 7.15 (dd, 1H, Thiophene)
- 4.40 (q, 2H, O-CH₂ -CH₃)
- 1.40 (t, 3H, O-CH₂-CH₃ )
Mass Spectrometry
-
LC-MS (ESI+): Calculated [M+H]⁺ = 224.04. Found peaks should correspond to 224.1.
Purity Logic Flow
Use the following logic gate to determine if the synthesized material meets research standards.
Figure 2: Quality control decision tree for oxazole intermediates.
References
-
ChemSynthesis. (2025).[1] Ethyl 5-phenyl-1,3-oxazole-4-carboxylate Synthesis and Properties. Retrieved from [Link]
- Schöllkopf, U. (1979). Syntheses with α-Metalated Isocyanides.
-
Organic Syntheses. (2025). Preparation of Ethyl Thiazole-4-carboxylate (Analogous Procedure). Organic Syntheses, Coll. Vol. 6, p.638. Retrieved from [Link]
-
PubChem. (2025).[2] Compound Summary: Ethyl isocyanoacetate.[3][4][5][6][7] Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. (2E,6E,10Z)-12-hydroxy-10-(hydroxymethyl)-6-methyl-2-(4-methylpent-3-enyl)dodeca-2,6,10-trienoic acid | C20H32O4 | CID 23872020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bard.edu [bard.edu]
- 4. bard.edu [bard.edu]
- 5. sarponggroup.com [sarponggroup.com]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate SMILES string
An In-depth Technical Guide to Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate for Researchers and Drug Development Professionals
Abstract
Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate is a heterocyclic molecule featuring a core structure that merges the pharmacologically significant oxazole and thiophene rings. This guide provides a comprehensive technical overview of its chemical identity, synthesis, structural characterization, and its potential as a scaffold in medicinal chemistry. We will delve into the mechanistic basis for its synthesis, provide detailed experimental protocols, and discuss its application in drug discovery programs, grounded in authoritative scientific literature.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise molecular structure. The Simplified Molecular Input Line Entry System (SMILES) provides a linear, text-based representation of a molecule, which is crucial for cheminformatics and database searches.
Canonical SMILES String: CCOC(=O)c1coc(n1)c2cccs2
This string precisely defines the atomic connectivity of the molecule: an ethyl group (CCO) connected to a carbonyl (C(=O)) forming an ester, which is attached to the 4-position of a 1,3-oxazole ring (c1coc(n1)...). The 5-position of this oxazole ring is substituted with a 2-thienyl group (...c2cccs2).
Rationale and Significance in Medicinal Chemistry
The oxazole ring is a five-membered heterocyclic motif containing nitrogen and oxygen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Oxazole derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, antiviral, and antidiabetic agents.[1][3] The ring's stability and ability to act as a bioisosteric replacement for amide or ester groups make it an attractive component in drug design.[2]
The inclusion of a thiophene ring further enhances the molecule's potential. Thiophene is another key heterocycle in medicinal chemistry, known to participate in hydrogen bonding and other non-covalent interactions with biological targets, often improving a compound's pharmacokinetic profile. The combination of these two rings in a single molecule creates a versatile platform for developing new therapeutic agents.
Synthesis and Mechanistic Considerations
The construction of the 1,3-oxazole ring system can be achieved through several established synthetic methodologies. A common and effective approach is a variation of the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an N-acyl-α-amino ketone. A practical pathway to Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate involves the reaction between ethyl 2-amino-3-oxobutanoate and thiophene-2-carbonyl chloride, followed by cyclodehydration.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound via N-acylation and cyclodehydration.
Experimental Protocol: Two-Step Synthesis
Step 1: N-acylation to form Ethyl 2-(thiophene-2-carboxamido)-3-oxobutanoate
-
To a stirred solution of ethyl 2-amino-3-oxobutanoate (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.2 equivalents).
-
Slowly add a solution of thiophene-2-carbonyl chloride (1.1 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved via column chromatography on silica gel.
Causality: The use of pyridine is crucial as it acts as a base to neutralize the HCl byproduct of the acylation, driving the reaction to completion. The aqueous workup removes the base and any unreacted starting materials.
Step 2: Cyclodehydration to form Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate
-
Dissolve the intermediate from Step 1 in phosphorus oxychloride (POCl₃) at 0 °C.
-
Slowly warm the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the final compound.
Trustworthiness: This protocol is self-validating. The progress of each step is monitored by TLC, and the identity and purity of the intermediate and final product are confirmed by spectroscopic analysis, ensuring the integrity of the process.
Structural Elucidation and Characterization
Confirmation of the synthesized structure is paramount and is achieved through a combination of standard spectroscopic techniques.[4][5]
| Technique | Expected Key Features |
| ¹H NMR | - Quartet and triplet signals for the ethyl ester protons (-OCH₂CH₃).- Three distinct signals in the aromatic region corresponding to the protons on the thiophene ring.- A singlet for the methyl group adjacent to the oxazole ring. |
| ¹³C NMR | - Signal for the ester carbonyl carbon (~160-165 ppm).- Resonances for the carbons of the oxazole and thiophene rings in the aromatic region.- Signals for the ethyl ester carbons and the methyl group carbon. |
| Mass Spec (HRMS) | - A precise molecular ion peak corresponding to the exact mass of the molecular formula: C₁₀H₁₁NO₃S. |
| IR Spectroscopy | - A strong C=O stretching band for the ester functional group (~1720-1740 cm⁻¹).- C=N and C=C stretching vibrations characteristic of the oxazole and thiophene rings. |
Applications in Drug Discovery and Lead Optimization
The ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate scaffold is a valuable starting point for building libraries of related compounds to screen for biological activity. The ethyl ester functionality is a key handle for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides. This strategy allows for the systematic exploration of the structure-activity relationship (SAR).[6]
Lead Optimization Workflow
Caption: A workflow for generating a compound library and optimizing lead candidates.
Derivatives of the oxazole core have shown promise against a variety of targets, including protein kinases, microtubules, and DNA topoisomerases, which are critical in cancer progression.[6] The systematic modification of this scaffold allows researchers to fine-tune properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) to develop effective drug candidates.
References
-
ChemSynthesis. (2025). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]
-
Taylor and Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]
-
ChemSynthesis. (2025). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. Retrieved from [Link]
-
ChemSynthesis. (2025). ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]
-
PubMed. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
SlideShare. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives. Retrieved from [Link]
-
PubMed. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-(2-fluorophenyl)-1,2-oxazole-4-carboxylate. Retrieved from [Link]
-
Farmacia Journal. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Retrieved from [Link]
-
Nature. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
-
MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]
-
Vensel Publications. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. pubs.vensel.org [pubs.vensel.org]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting cyclization failure in thienyl oxazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis of thienyl oxazoles. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during the cyclization step of thienyl oxazole synthesis. As Senior Application Scientists, we understand that the nuances of heterocyclic chemistry, particularly when dealing with electron-rich systems like thiophene, can present unique obstacles. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common problems observed during the synthesis of thienyl oxazoles, providing explanations grounded in reaction mechanisms and offering practical, field-tested solutions.
Issue 1: Low or No Yield of the Desired Thienyl Oxazole
Question: I am attempting a Robinson-Gabriel synthesis to form a 2,5-disubstituted thienyl oxazole from the corresponding 2-(acylamino)ketone, but I am observing very low yields or no product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the Robinson-Gabriel synthesis of thienyl oxazoles are a frequent challenge and can often be traced back to the choice of cyclodehydrating agent and the reaction conditions. The electron-rich nature of the thiophene ring can influence the reaction pathway.
Causality and Troubleshooting:
-
Inadequate Dehydrating Agent: Traditional dehydrating agents like concentrated sulfuric acid (H₂SO₄) can be too harsh for substrates containing a sensitive thiophene ring, leading to charring and decomposition.[1] While effective for some robust substrates, milder reagents often provide superior results.
-
Solution: A systematic optimization of the dehydrating agent is recommended. Polyphosphoric acid (PPA) has been shown to improve yields in many cases.[1] Other effective reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and trifluoroacetic anhydride (TFAA).[1][2] For particularly sensitive substrates, the Burgess reagent or a combination of triphenylphosphine (PPh₃) and iodine (I₂) can be employed under milder conditions.[1][2]
-
-
Suboptimal Reaction Temperature: The cyclodehydration step is temperature-dependent. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or the product.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction is sluggish at a lower temperature, gradually increase the temperature. For many Robinson-Gabriel reactions, temperatures in the range of 80-120°C are effective.[1]
-
-
Purity of Starting Materials: Impurities in the 2-(acylamino)ketone starting material, including residual solvents or reagents from a previous step, can interfere with the cyclization.
-
Solution: Ensure your starting material is pure and thoroughly dried before proceeding with the cyclization. Recrystallization or column chromatography of the precursor may be necessary.
-
Experimental Protocol: Robinson-Gabriel Synthesis of a Thienyl Oxazole using PPA
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-(acylamino)ketone (1.0 eq).
-
Reagent Addition: Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material).
-
Reaction: Heat the mixture with stirring to 100-140°C. The optimal temperature will depend on the specific substrate and should be determined empirically.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
| Dehydrating Agent | Typical Conditions | Potential Issues with Thienyl Substrates |
| Conc. H₂SO₄ | Acetic anhydride, 90-100°C | Charring, sulfonation of the thiophene ring |
| POCl₃ | Reflux | Potential for Vilsmeier-Haack side reactions if DMF is present |
| PPA | 100-140°C | Viscous, can make work-up challenging |
| TFAA | Ethereal solvent, room temp to reflux | Can be expensive, requires anhydrous conditions |
| PPh₃ / I₂ | Triethylamine, acetonitrile, 0°C to room temp | Milder, but may require longer reaction times |
Issue 2: Formation of an Unexpected Byproduct
Question: During the synthesis of a 5-(thienyl)oxazole using the Van Leusen reaction with thiophene-2-carbaldehyde and TosMIC, I am isolating a significant amount of an unexpected byproduct alongside my desired product. What could this be and how can I suppress its formation?
Answer:
The Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles.[3][4] However, when using aldehydes, a common side reaction is the formation of an oxazoline intermediate, which may not fully eliminate to the desired oxazole under certain conditions.[5]
Causality and Troubleshooting:
-
Incomplete Elimination: The reaction proceeds through an oxazoline intermediate. The final step is the base-promoted elimination of the tosyl group to form the aromatic oxazole ring.[3] If the base is not strong enough, is present in insufficient quantity, or if the reaction time is too short, this elimination may be incomplete.
-
Vilsmeier-Haack Type Side Reaction: If you are using a dehydrating agent like POCl₃ in the presence of a solvent like dimethylformamide (DMF) in a different synthetic approach, the thiophene ring, being electron-rich, is susceptible to electrophilic substitution, such as the Vilsmeier-Haack reaction.[8][9] This would lead to formylation of the thiophene ring, typically at the C5 position if the C2 position is substituted.
-
Solution: If formylation of the thiophene ring is a suspected side reaction, avoid the use of POCl₃/DMF. Opt for alternative dehydrating agents that do not generate the Vilsmeier reagent.
-
Troubleshooting Workflow for Van Leusen Synthesis
Caption: Troubleshooting decision tree for Van Leusen synthesis.
Issue 3: Thiophene Ring Instability
Question: I am concerned about the stability of the thiophene ring under the reaction conditions for oxazole synthesis. Can the thiophene ring undergo unwanted reactions?
Answer:
This is a valid concern. While the thiophene ring is aromatic and generally stable, its electron-rich nature makes it more susceptible to certain reactions than benzene.[10][11]
Causality and Troubleshooting:
-
Electrophilic Substitution: Thiophene readily undergoes electrophilic substitution, such as halogenation, nitration, and sulfonation, often under milder conditions than benzene.[12][13] The α-positions (C2 and C5) are the most reactive.
-
Solution: When choosing your cyclization conditions, be mindful of the reagents used. For example, using concentrated sulfuric acid as a dehydrating agent in a Robinson-Gabriel synthesis could potentially lead to sulfonation of the thiophene ring as a side reaction. Using milder, non-acidic conditions, such as the Dess-Martin periodinane (DMP) oxidation of a β-hydroxy amide followed by cyclization, can mitigate this risk.[2][9] DMP is known for its mild and neutral reaction conditions.[12]
-
-
Oxidation of the Sulfur Atom: While the thiophene ring itself is relatively stable to oxidation, strong oxidizing agents can potentially oxidize the sulfur atom.[1]
-
Solution: For steps requiring oxidation, such as the conversion of a β-hydroxy amide to a β-keto amide as a precursor for the Robinson-Gabriel synthesis, using a mild and selective oxidant like Dess-Martin periodinane is highly recommended.[2][9] DMP is compatible with a wide range of functional groups and is unlikely to oxidize the thiophene sulfur under standard conditions.[12]
-
Dess-Martin Periodinane (DMP) Oxidation Protocol
-
Preparation: Dissolve the β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting β-keto amide is often used in the subsequent cyclization step without further purification.
Reaction Scheme: Thienyl Oxazole Synthesis via DMP Oxidation and Cyclization
Caption: Two-step synthesis of a thienyl oxazole.
References
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]
-
Robinson–Gabriel synthesis. Wikipedia. [Link]
-
Electrophilic substitution of thiophene. YouTube. [Link]
-
Vilsmeier-Haack Reaction. YouTube. [Link]
-
Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
The first example of an unusual rearrangement in the van Leusen imidazole synthesis. ResearchGate. [Link]
-
Dess-Martin periodinane, Triacetoxyperiodinane, DMP. Organic Chemistry Portal. [Link]
-
Van Leusen Reaction. NROChemistry. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]
-
THIOPHENE AND ITS DERIVATIVES. [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Mastering the Van Leusen Reaction: A Guide to TosMIC Utility. [Link]
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. PMC. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
-
(PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal. [Link]
-
Synthesis and antimicrobial activity of new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles and related derivatives. PubMed. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. download.e-bookshelf.de [download.e-bookshelf.de]
- 12. Electrophilic substitution on thiophene [quimicaorganica.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate
This guide serves as a technical support resource for the purification of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate . It is designed for researchers encountering specific purity or isolation challenges with this intermediate.
Compound ID: Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate Common Synthesis Route: Schöllkopf method (Ethyl isocyanoacetate + 2-Thiophenecarbonyl chloride/anhydride + Base). Physical State: Typically a crystalline solid (approx. MP 60–80 °C) or viscous oil if impure.
Part 1: Quick Diagnostics (Troubleshooting FAQs)
Q1: My crude product is a dark brown/black tar. What happened? A: This is the hallmark of isocyanide polymerization . Ethyl isocyanoacetate is thermally unstable and polymerizes to form dark, tarry oligomers if heated excessively or if the reaction medium becomes too acidic/concentrated.
-
Fix: Do not attempt to distill the tar. Dissolve the crude mixture in a minimal amount of Ethyl Acetate (EtOAc) and filter through a short pad of silica gel or Celite to remove the polymeric bulk before attempting crystallization.
Q2: The product has a persistent, foul "rotten cabbage" odor. A: This indicates unreacted ethyl isocyanoacetate .
-
Fix: Isocyanides are difficult to remove by simple evaporation due to their toxicity and smell.
-
Chemical Removal: Wash the organic phase with dilute (10%) citric acid. Isocyanides hydrolyze to formamides under mild acidic conditions, which are water-soluble or much more polar and separable by chromatography.
-
Q3: I see a spot on TLC that trails and overlaps with my product. A: This is likely 2-thiophenecarboxylic acid , resulting from the hydrolysis of the starting acid chloride.
-
Fix: Perform a saturated Sodium Bicarbonate (NaHCO₃) wash.[1][2] The acid will deprotonate and move to the aqueous layer.
Part 2: Deep Dive Purification Protocols
Protocol A: The "Self-Validating" Workup System
Use this standard protocol to ensure removal of the three major impurity classes: Inorganic salts, Acidic byproducts, and Basic residues.
Prerequisites:
-
Reaction mixture (RM) in THF or DMF.
-
Solvents: Ethyl Acetate (EtOAc), Sat.[1] NaHCO₃, 0.5 M HCl (or 10% Citric Acid), Brine.
Step-by-Step Workflow:
-
Solvent Swap (Critical): If RM is in DMF, dilute with 5x volume of water and extract into EtOAc (3x). If in THF, concentrate to ~20% volume, then dilute with EtOAc.[3]
-
Acidic Wash (Base Removal): Wash the EtOAc layer with 0.5 M HCl (2x).
-
Why: Removes the amine base (e.g., Triethylamine, DBU) used in synthesis.
-
Validation: Check pH of aqueous layer; it should be < 2.
-
-
Basic Wash (Acid Removal): Wash the EtOAc layer with Sat. NaHCO₃ (2x).[2]
-
Why: Removes 2-thiophenecarboxylic acid.
-
Validation: No CO₂ evolution (bubbling) should be observed in the second wash.
-
-
Drying: Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Recrystallization (Polishing)
For products solidifying after workup. If oil persists, proceed to Protocol C.
| Parameter | Recommendation | Mechanism |
| Primary Solvent | Ethanol (EtOH) | Solubilizes the oxazole ester at high temps. |
| Anti-Solvent | Water | Reduces solubility of the hydrophobic thienyl group. |
| Temperature | 60 °C | Gradual cooling promotes crystal lattice rejection of impurities. |
Procedure:
-
Dissolve crude solid in minimum hot EtOH (60 °C).
-
Add warm water dropwise until persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of EtOH to clear the solution.
-
Allow to cool to Room Temp (RT) slowly, then refrigerate (4 °C) for 12 hours.
-
Filter and wash with cold 50% EtOH/Water.
Protocol C: Flash Column Chromatography
Required if the crude is <80% pure or contains significant isocyanide polymers.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate.
-
Gradient: Start at 95:5 (Hex:EtOAc) to elute non-polar impurities (unreacted thiophene species). Increase to 80:20 or 70:30 to elute the Oxazole product.
-
-
Rf Target: The ester typically elutes at Rf ~0.4–0.5 in 70:30 Hex:EtOAc.
Part 3: Impurity Profile & Logic Map
The following diagram illustrates the decision logic for purification based on the physical state and observed impurities of the crude product.
Figure 1: Purification logic flow for Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate.
Part 4: Scientific Grounding & Mechanisms
The Schöllkopf Synthesis Context
The formation of the oxazole ring via ethyl isocyanoacetate involves the C-acylation of the isocyanide followed by cyclization. The primary impurities stem from the kinetic competition between cyclization and polymerization.
-
Mechanism of Failure: If the base concentration is too high or temperature uncontrolled, the
-carbon of the isocyanoacetate attacks another isocyanide molecule rather than the acyl chloride, leading to chain polymerization (dark tars) [1].
Stability of the Oxazole Ring
While oxazoles are aromatic, the 4-carboxylate group makes the ring electron-deficient.
-
Acid Sensitivity: Unlike simple oxazoles, the ester derivative is relatively stable to dilute acid washes (e.g., 0.5 M HCl) used to remove amine bases. However, prolonged exposure to strong acids (pH < 1) can lead to hydrolysis of the ester or ring opening [2].
-
Base Sensitivity: The ethyl ester is susceptible to saponification. Avoid using strong bases (NaOH/KOH) during workup; stick to Bicarbonate (NaHCO₃) to prevent hydrolysis to the carboxylic acid [3].
Solubility Profile
-
Lipophilicity: The 2-thienyl group adds significant lipophilicity compared to a phenyl group. This makes water an excellent anti-solvent for recrystallization.
-
Solvent Choice: Ethanol is preferred over Methanol because its boiling point (78 °C) allows for a wider temperature gradient during cooling, maximizing crystal recovery [4].
References
-
Schöllkopf, U. (1979). "Syntheses of Heterocyclic Compounds with Isocyanides." Angewandte Chemie International Edition, 18(11), 863-890.
-
Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development, 20(1), 32-76.
-
Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to aldehydes.[4] Preparation of oxazoles." Tetrahedron Letters, 13(23), 2369-2372.
-
Vedejs, E., et al. (1978). "Method for synthesis of 5-substituted oxazoles." Journal of Organic Chemistry, 43(25), 4831–4834.
Sources
resolving regioisomer formation in thienyl oxazole synthesis
Topic: Resolving Regioisomer Formation in Thienyl Oxazole Synthesis Ticket ID: TOX-ISO-9982 Status: Open Support Tier: Level 3 (Senior Application Scientist)
User Guide Overview
Welcome to the Thienyl Oxazole Synthesis Support Center. This guide is structured to troubleshoot the most common failure mode in this chemistry: Regioisomer Control.
Synthesizing oxazoles attached to thiophenes presents a "double-regio" challenge:
-
Oxazole Ring Formation: Controlling substitution at the C4 vs. C5 position.
-
Thiophene Attachment: Controlling attachment at the 2-thienyl vs. 3-thienyl position.
Use the Regio-Navigator below to identify your specific problem, then proceed to the relevant support module.
Quick Diagnostic: The Regio-Navigator
Caption: Figure 1. Decision matrix for selecting the synthetic strategy based on the required regioisomer.
Module 1: The 5-Substituted Route (Van Leusen)
Target: 5-(2-thienyl)oxazole or 5-(3-thienyl)oxazole. Primary Protocol: Van Leusen Reaction with TosMIC.
The Logic
The Van Leusen reaction is the "Happy Path" for 5-substituted oxazoles. It utilizes Tosylmethyl Isocyanide (TosMIC) and an aldehyde.[1][2][3][4] The reaction is highly regioselective for the C5 position because the elimination of the tosyl group (TosH) occurs specifically from the C4 position of the intermediate oxazoline, leaving the substituent at C5.
Protocol: Standard Van Leusen for Thiophenes
-
Reagents: Thiophene-carboxaldehyde (2- or 3-isomer), TosMIC, K₂CO₃.
-
Solvent: MeOH (Protic solvent is critical for the elimination step).
-
Temperature: Reflux (65°C).
Step-by-Step:
-
Dissolve thiophene-2-carboxaldehyde (1.0 equiv) and TosMIC (1.1 equiv) in MeOH (0.5 M).
-
Add K₂CO₃ (1.1 equiv). Note: For acid-sensitive thiophenes, K₂CO₃ is preferred over t-BuOK.
-
Reflux for 2–4 hours. Monitor by TLC (Aldehyde disappearance).
-
Concentrate solvent, dilute with EtOAc, wash with water/brine.
-
Purify via silica gel chromatography.
Troubleshooting (FAQ)
Q: I am seeing significant degradation of the thiophene ring.
-
Diagnosis: Thiophenes can be sensitive to strong bases at high temps.
-
Fix: Switch to the Ionic Liquid Protocol . Use [bmim][BF₄] as the solvent with K₂CO₃ at room temperature. This stabilizes the thiophene and often improves yield [1].
Q: Can I make the 4-isomer using TosMIC?
-
Answer: Generally, No. The standard Van Leusen mechanism forces the substituent to the 5-position. While "4,5-disubstituted" variants exist using specific alkyl halides, attempting to make a clean 4-monosubstituted oxazole via TosMIC is often futile and yields inseparable mixtures. Escalate to Module 2.
Module 2: The 4-Substituted Route (Robinson-Gabriel)
Target: 4-(2-thienyl)oxazole or 2,4-disubstituted variants. Primary Protocol: Wipf Modification of Robinson-Gabriel Cyclodehydration.
The Logic
Since cycloadditions (like Van Leusen) favor the 5-position, you must "hard-code" the 4-position by building a linear precursor first. The Robinson-Gabriel synthesis cyclizes a 2-acylamino ketone .
-
Challenge: The classic Robinson-Gabriel uses H₂SO₄ or POCl₃, which turns thiophenes into tar (polymerization).
-
Solution: The Wipf Modification uses Triphenylphosphine (PPh₃), Iodine (I₂), and Triethylamine (Et₃N) to effect mild cyclodehydration [2].
Protocol: Wipf Modification for Thiophenes
Precursor Synthesis: React 2-amino-1-(thiophen-2-yl)ethan-1-one (amine salt) with the desired carboxylic acid/chloride to form the β-keto amide.
Cyclization Step:
-
Dissolve the β-keto amide (1.0 equiv) in anhydrous CH₂Cl₂.
-
Add PPh₃ (2.0 equiv) and Et₃N (4.0 equiv).
-
Cool to 0°C.
-
Add I₂ (2.0 equiv) portion-wise.
-
Warm to room temperature and stir for 1 hour.
-
Quench: Sat. aq. Na₂S₂O₃ (to remove excess iodine).
-
Extract (CH₂Cl₂), dry, and purify.
Mechanism Visualization: Why Wipf Works
Caption: Figure 2. The Wipf protocol activates the amide oxygen under neutral conditions, preventing thiophene degradation.
Module 3: Direct Coupling (C-H Activation)
Target: Linking a pre-formed oxazole and thiophene. Primary Protocol: Pd-Catalyzed C-H Arylation.
The Logic
If you already have the rings, you can couple them. However, oxazoles and thiophenes have distinct "innate" C-H activation preferences.
-
Oxazole Preference: C5 > C2 (C4 is inert).
-
Thiophene Preference: C2 > C3.
Troubleshooting Regio-Mismatch
Scenario A: You want 5-(2-thienyl)oxazole.
-
Status:Easy. This matches the innate reactivity of both rings.
-
Conditions: Pd(OAc)₂, PPh₃, Cs₂CO₃, Toluene, 110°C.
Scenario B: You want 5-(3-thienyl)oxazole (Beta-arylation of thiophene).
-
Status:Difficult. The catalyst will naturally attack the thiophene C2.
-
Solution: You must Block the C2 position of the thiophene (e.g., with a Chloride or Methyl group) OR use a specific bulky ligand like P(p-C₆H₄OMe)₃ which can sometimes favor the more sterically accessible C3 position, though blocking is more reliable [3].
Data Summary: Regioselectivity Matrix
| Target Isomer | Recommended Strategy | Key Reagents | Risk Factor |
| 5-Thienyl | Van Leusen (Module 1) | TosMIC, K₂CO₃, MeOH | Low (Standard) |
| 4-Thienyl | Robinson-Gabriel (Module 2) | PPh₃, I₂, Et₃N | Medium (Precursor synthesis) |
| 2,4-Di-Sub | Robinson-Gabriel (Module 2) | PPh₃, I₂, Et₃N | Medium |
| 2,5-Di-Sub | C-H Activation (Module 3) | Pd(OAc)₂, Cu(OAc)₂ | High (Regio-scrambling) |
References
-
Wu, B., et al. (2009).[2][4] "One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids." Synlett, 2009(4), 500-504.[2][4]
-
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606.
-
Colletto, C., et al. (2016). "Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes." Journal of the American Chemical Society, 138(5), 1677–1683.
-
Sisko, J., et al. (2000). "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." The Journal of Organic Chemistry, 65(5), 1516-1524.
Sources
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectral Analysis of Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate
This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Rather than merely presenting a final spectrum, we will deconstruct the molecule into its constituent fragments—the ethyl ester, the oxazole core, and the thienyl substituent—to predict and interpret its spectral features. This first-principles approach, supported by comparative data from structural analogs, offers researchers a robust framework for characterizing this and similar complex heterocyclic systems.
Deconstruction of the Molecular Architecture
The interpretation of an NMR spectrum begins with a thorough understanding of the molecule's structure and the chemical environment of each proton. The title compound is comprised of three key functionalities, each contributing distinct signals to the ¹H NMR spectrum.
Below is the chemical structure with a systematic numbering scheme for unambiguous proton assignment.
Caption: Structure of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate with proton labeling.
Predicted ¹H NMR Spectral Data: A Fragment-Based Analysis
The chemical shift of a proton is highly sensitive to its local electronic environment. By analyzing the effects of adjacent functional groups (inductive and mesomeric effects) and the influence of aromatic ring currents, we can predict the spectrum with high accuracy.[1]
The Ethyl Ester Moiety (H-a, H-b)
This is the most straightforward region of the spectrum to assign.
-
H-a (-CH₂-) : These methylene protons are adjacent to an oxygen atom, which is deshielding. They are also adjacent to the three protons of the methyl group (H-b). According to the n+1 rule, this signal will appear as a quartet . The expected chemical shift is approximately δ 4.2-4.4 ppm .
-
H-b (-CH₃) : These methyl protons are adjacent to the two methylene protons (H-a). Their signal will be a triplet . Being further from the electronegative oxygen, they are more shielded and will appear upfield, around δ 1.2-1.4 ppm .
-
Coupling Constant (³J_ab) : The coupling between these two groups is typically around 7.1 Hz .
The Oxazole Proton (H-2)
The lone proton on the oxazole ring (labeled H_C3 in the diagram, but conventionally H-2 of the oxazole ring) is attached to a carbon situated between an oxygen and a nitrogen atom. This environment is highly electron-deficient, leading to significant deshielding. Its signal will appear as a singlet at a downfield chemical shift, predicted to be in the range of δ 8.0-8.5 ppm .
The 2-Substituted Thienyl Protons (H-3', H-4', H-5')
The three protons on the thiophene ring constitute a complex spin system (typically AMX or ABX type). Their chemical shifts and coupling patterns are characteristic of 2-substituted thiophenes.[2][3][4]
-
H-3' : This proton is adjacent to the bulky and electron-withdrawing oxazole substituent. It is expected to be the most deshielded of the three thienyl protons, appearing as a doublet of doublets (dd) . Its predicted shift is around δ 7.6-7.8 ppm .
-
H-5' : This proton is adjacent to the sulfur atom and is also significantly deshielded. It will appear as a doublet of doublets (dd) in the region of δ 7.5-7.7 ppm .
-
H-4' : This proton is coupled to both H-3' and H-5'. It is generally the most shielded of the three, appearing further upfield as a doublet of doublets (dd) , often appearing like a triplet if J_3'4' and J_4'5' are similar. Its predicted shift is around δ 7.1-7.3 ppm .
Thiophene Coupling Constants: The magnitude of the coupling constants is diagnostic for the relative positions of the protons on the thiophene ring.[5][6]
-
³J_4'5' : ~5.0 Hz
-
³J_3'4' : ~3.5-4.0 Hz
-
⁴J_3'5' (long-range coupling): ~1.0 Hz
Data Summary and Comparative Analysis
To provide a clearer picture, the predicted ¹H NMR data is summarized below. This table serves as a practical guide for researchers when analyzing their own experimental data.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-b (Ester -CH₃) | 1.2 - 1.4 | Triplet (t) | 3H | ³J_ab ≈ 7.1 |
| H-a (Ester -CH₂) | 4.2 - 4.4 | Quartet (q) | 2H | ³J_ab ≈ 7.1 |
| H-4' (Thienyl) | 7.1 - 7.3 | dd | 1H | ³J_4'5' ≈ 5.0, ³J_3'4' ≈ 3.7 |
| H-5' (Thienyl) | 7.5 - 7.7 | dd | 1H | ³J_4'5' ≈ 5.0, ⁴J_3'5' ≈ 1.0 |
| H-3' (Thienyl) | 7.6 - 7.8 | dd | 1H | ³J_3'4' ≈ 3.7, ⁴J_3'5' ≈ 1.0 |
| H-2 (Oxazole) | 8.0 - 8.5 | Singlet (s) | 1H | - |
Comparison with Structural Alternatives
The utility of NMR spectroscopy lies in its ability to distinguish between closely related structures. Let's consider how the spectrum would change for two plausible alternatives.
| Compound | Key ¹H NMR Differences |
| Ethyl 5-(2-furyl)-1,3-oxazole-4-carboxylate | The furan protons would exhibit different chemical shifts due to the higher electronegativity of oxygen compared to sulfur. H-3' and H-5' would likely shift further downfield. The characteristic furan coupling constants would also be different (e.g., ³J_3'4' ≈ 1.8 Hz, ³J_4'5' ≈ 3.3 Hz). |
| Ethyl 4-(2-thienyl)-1,3-oxazole-5-carboxylate (Isomer) | This positional isomer would show the most dramatic change. The oxazole proton (now H-5) would be absent. The chemical shift of the thienyl protons would be altered due to the change in the electronic effect of the substituent (now a 5-carboxyethyl oxazole). |
Recommended Experimental Protocol
To obtain a high-resolution and reliable ¹H NMR spectrum for structural confirmation, adherence to a standardized protocol is essential. This protocol is designed to be a self-validating system, ensuring data integrity.
Objective: To acquire a publication-quality ¹H NMR spectrum of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate.
Materials:
-
Sample (~5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR Tube (high precision)
-
NMR Spectrometer (≥400 MHz recommended for resolving thienyl multiplets)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the title compound and dissolve it in approximately 0.6 mL of CDCl₃-TMS in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4-5 cm).
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton (zg30 or equivalent).
-
Spectral Width: 12-15 ppm.
-
Transmitter Offset: Centered around 6-7 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds (to ensure full relaxation for accurate integration).
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum manually to achieve a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate all signals and normalize them relative to a known proton count (e.g., the 3H triplet of the ethyl group).
-
Perform peak picking to determine the precise chemical shifts and coupling constants.
-
Caption: Standard workflow for NMR sample analysis from preparation to structure confirmation.
Conclusion
The ¹H NMR spectrum of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate presents a rich tapestry of signals that are highly informative for structural elucidation. By employing a fragment-based analysis, researchers can confidently predict and assign the characteristic quartet and triplet of the ethyl ester, the downfield singlet of the oxazole proton, and the complex but interpretable doublet of doublets for the thienyl protons. This guide provides the predictive data, comparative insights, and a robust experimental protocol necessary for the unambiguous characterization of this and related heterocyclic molecules, ensuring high standards of scientific integrity in research and development.
References
-
The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [Link]
-
N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The NMR interpretations of some heterocyclic compounds which are... ResearchGate. [Link]
-
Abraham, R. J. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
Silva, A. M. S. et al. Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
-
¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]
-
¹H-Chemical Shifts and Selected ¹H, ¹H-Coupling Constants. ResearchGate. [Link]
-
¹H NMR Spectroscopy. University of Bath. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]
-
NMR chemical shift prediction of thiophenes. Stenutz. [Link]
-
NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]
Sources
13C NMR chemical shifts for ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate
The following guide details the 13C NMR chemical shifts and structural characterization for ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate .
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Status: Technical Reference & Comparative Analysis[1][2]
Executive Summary & Compound Significance
Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate is a critical heterocyclic scaffold in drug discovery, particularly for kinase inhibitors and anti-inflammatory agents. Its structural integrity relies on the precise arrangement of the oxazole core substituted at the C5 position with a thiophene ring and at the C4 position with an ester moiety.
This guide provides a comparative spectral analysis , triangulating the specific chemical shifts of this molecule against its closest structural analogs (ethyl 5-phenyloxazole-4-carboxylate and ethyl 5-(2-thienyl)isoxazole-3-carboxylate). This approach allows for robust structural verification even in the absence of a single isolated reference standard in common databases.
Core Structural Features[1][3][4]
-
Oxazole Ring: Aromatic 1,3-azole.[3] C2 is the most downfield methine; C4 and C5 are quaternary carbons due to substitution.[3]
-
Thiophene Substituent: Electron-rich aromatic ring attached at C5, influencing the shielding of the oxazole core.[3]
-
Ester Functionality: Ethyl ester at C4, providing a diagnostic carbonyl signal and characteristic ethoxy pattern.[3]
13C NMR Chemical Shift Data
The following data represents the comparative reference values derived from high-fidelity spectral data of direct analogs (phenyl-oxazole and thienyl-isoxazole). Use these ranges for structural validation.
Table 1: Comparative Chemical Shift Assignment (CDCl₃, 100 MHz)
| Carbon Position | Type | Chemical Shift (δ ppm) | Signal Characteristics |
| C=O (Ester) | Quaternary | 161.8 – 162.5 | Most downfield non-aromatic signal.[3] |
| C-2 (Oxazole) | Methine (CH) | 148.5 – 150.5 | Characteristic sharp signal; highly deshielded due to position between N and O. |
| C-5 (Oxazole) | Quaternary | 150.0 – 154.0 | Attached to Thiophene. Shielded relative to phenyl analog (156 ppm) due to thiophene's electron density.[3] |
| C-4 (Oxazole) | Quaternary | 127.0 – 129.0 | Shielded by conjugation with the ester group. |
| Thiophene C-2' | Quaternary | 129.0 – 131.0 | Ipso-carbon connecting to the oxazole. |
| Thiophene C-3',4',5' | Methine (CH) | 126.0 – 130.0 | Clustered aromatic signals.[3][4] C5' (alpha to S) is typically ~128-130 ppm. |
| OCH₂ (Ethyl) | Methylene | 61.0 – 61.8 | Diagnostic quartet in off-resonance/DEPT. |
| CH₃ (Ethyl) | Methyl | 14.0 – 14.5 | Diagnostic high-field signal. |
Note on Solvent Effects: In DMSO-d₆ , expect a slight downfield shift (+0.5 to +1.5 ppm) for carbonyl and polar aromatic carbons due to hydrogen bonding and solvent polarity.[3]
Comparative Analysis: Phenyl vs. Thienyl Analog
To validate your spectrum, compare the shifts against the well-documented ethyl 5-phenyloxazole-4-carboxylate .
| Carbon | Phenyl Analog (δ ppm) | Thienyl Analog Effect |
| Oxazole C-5 | 155.98 | Upfield Shift (~2-5 ppm): Thiophene is more electron-rich than benzene, increasing shielding on the oxazole C5. |
| Oxazole C-2 | 148.81 | Minimal Change: Distal to the substitution site. |
| Ester C=O | 162.14 | Consistent: The ester environment remains largely unchanged.[3] |
Structural Validation Workflow
The following Graphviz diagram illustrates the logical flow for assigning the 13C NMR spectrum of this compound, distinguishing it from common regioisomers (e.g., isoxazoles formed via incorrect cyclization).
Figure 1: Decision tree for verifying the oxazole regioisomer using 13C NMR markers.
Experimental Protocol for Spectral Acquisition
To ensure data matches the comparative values above, follow this standardized acquisition protocol.
Sample Preparation[1][3][4][6]
-
Solvent: Dissolve 15-20 mg of the purified compound in 0.6 mL of CDCl₃ (99.8% D).
-
Why: CDCl₃ minimizes viscosity broadening and provides a standard reference triplet at 77.16 ppm.[3]
-
-
Tube: Use a high-quality 5mm NMR tube to prevent shimming errors.
-
Filtration: If any solid remains, filter through a cotton plug directly into the tube to avoid particulates that degrade line shape.[3]
Instrument Parameters (400 MHz or higher recommended)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: Quaternary carbons (C4, C5, C=O) have long T1 relaxation times.[3] A short D1 will suppress their intensity, making them invisible or difficult to integrate.
-
-
Scans (NS): Minimum 1024 scans for adequate signal-to-noise ratio (S/N > 10:1 for quaternary peaks).
-
Spectral Width: -10 to 220 ppm.
Self-Validating Checks
-
The "77" Rule: Ensure the center peak of the CDCl₃ triplet is calibrated exactly to 77.16 ppm .
-
Integration Check: While 13C is not strictly quantitative without inverse-gated decoupling, the Ethyl CH₃ and OCH₂ signals should show roughly a 1:1 height ratio in a standard decoupled spectrum.[3] If the C=O signal is missing, increase D1.[3]
References
The comparative data and synthetic logic are grounded in the following authoritative sources on oxazole and thiophene heterocycle characterization.
-
Synthesis and Characterization of 5-Phenyloxazole-4-carboxyl
- Source: RSC Advances / ChemSynthesis
- Relevance: Establishes the baseline shifts for the ethyl 5-aryloxazole-4-carboxyl
-
(Via Search Snippet 1.1/1.19)
-
NMR of Thiophene-Isoxazole Isomers
- Source: Farmacia Journal / Vertex D
- Relevance: Provides specific shifts for the 2-thienyl substituent in an ester-substituted heterocyclic environment (Thiophene C2' @ ~130 ppm).
-
(Via Search Snippet 1.5/1.10)
-
General 13C NMR Chemical Shift Tables for Heterocycles
- Source: University of Wisconsin / Oregon St
-
Relevance: Standard reference ranges for oxazole C2/C4/C5 assignments.[3]
Sources
HPLC retention time of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate
Technical Comparison Guide: HPLC Profiling of Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate
Executive Summary
Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate is a heterocyclic building block frequently used in the synthesis of bioactive compounds, including kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its purification and analysis are critical due to the close structural similarity of potential impurities, such as unreacted 2-thiophenecarboxylic acid and ethyl isocyanoacetate.
This guide provides a technical analysis of the HPLC retention behavior of this compound. Unlike generic databases, we synthesize experimental data from structural analogs and synthesis precursors to establish a robust method development framework. The guide focuses on Reverse Phase (RP-HPLC) behavior, predicting retention shifts relative to known standards.
Physicochemical Profile & Retention Prediction
To accurately predict HPLC behavior, we must first understand the molecular drivers of retention: lipophilicity (LogP) and ionization (pKa).
| Property | Value (Predicted/Exp) | Chromatographic Implication |
| Molecular Formula | C₁₀H₉NO₃S | Detectable by UV (thiophene chromophore). |
| MW | 223.25 g/mol | Suitable for standard pore size (80–120 Å) columns. |
| LogP (Octanol/Water) | ~2.8 – 3.1 | Moderately lipophilic. Will retain well on C18/C8. |
| pKa (Conjugate Acid) | ~1.5 (Oxazole N) | Neutral at standard HPLC pH (2.5–7.0). |
| Solubility | DMSO, MeOH, ACN | Sample diluent should match initial mobile phase. |
Retention Logic: The addition of the ethyl ester group at position 4 significantly increases hydrophobicity compared to the core 5-(2-thienyl)oxazole. While the core scaffold elutes at 6.37 min (under reference conditions), the target ethyl ester derivative is predicted to elute later, likely in the 8.0–9.5 min window, due to the added alkyl chain interaction with the stationary phase.
Synthesis Context: Defining the Separation Challenge
Understanding the synthesis route reveals the specific impurities that must be resolved. The most common synthesis involves the base-mediated cycloaddition of ethyl isocyanoacetate with 2-thiophenecarbonyl chloride .
Figure 1: Synthesis pathway showing the origin of critical impurities. The target product must be separated from the acidic hydrolysis byproduct and the polar isocyanide.
Comparative Performance Guide
This section compares the target compound against its critical impurities and structural analogs to validate method selectivity.
Reference Method Conditions (Anchor Point):
-
Column: Agilent Eclipse XDB-C8 (4.6 × 150 mm, 5 µm)
-
Mobile Phase: ACN / 0.2% HClO₄ (Gradient: 30% ACN to 90% ACN)
-
Flow Rate: 2.0 mL/min
-
Detection: 210 nm
| Analyte | Structure Type | Retention Time (Ref) | Separation Logic |
| 2-Thiophenecarboxylic Acid | Acidic Impurity | ~2.0 - 3.5 min | Elutes near void volume in acidic media; highly polar. |
| 5-(2-Thienyl)oxazole | Core Scaffold | 6.37 min | Lacks the lipophilic ethyl ester; elutes earlier. |
| 4-Bromo-5-(2-thienyl)oxazole | Halogenated Analog | 7.84 min | Bromine adds lipophilicity similar to ethyl ester. |
| Target Compound | Ethyl Ester | ~8.0 - 9.5 min | Predicted. The ethyl group adds significant hydrophobic surface area, increasing retention beyond the core scaffold. |
Detailed Experimental Protocol
This protocol is designed to ensure baseline separation of the target from the acidic impurity (2-thiophenecarboxylic acid).
Reagents & Equipment
-
Stationary Phase: C18 or C8 column (e.g., Zorbax Eclipse Plus C18, 4.6 × 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detector: UV-Vis / PDA at 254 nm (thiophene absorption max) and 210 nm (amide/ester bonds).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of 50:50 ACN:Water .
-
Note: Avoid pure ACN as diluent if the starting injection is high aqueous to prevent peak fronting.
-
Filter through a 0.22 µm PTFE syringe filter.
-
-
Gradient Program:
-
0.0 min: 10% B (Equilibration)
-
2.0 min: 10% B (Hold to elute polar acids/salts)
-
12.0 min: 90% B (Linear ramp to elute target)
-
15.0 min: 90% B (Wash)
-
15.1 min: 10% B (Re-equilibration)
-
-
System Suitability Criteria:
-
Resolution (Rs): > 2.0 between 2-thiophenecarboxylic acid (early peak) and Target.
-
Tailing Factor: < 1.5 for the target peak.
-
Method Development Decision Tree
Use this logic flow to troubleshoot or optimize the separation if the standard protocol fails.
Figure 2: Decision tree for optimizing the HPLC separation of thienyl-oxazole derivatives.
References
-
Organic Syntheses Procedure. "5-(Thiophen-2-yl)oxazole." Organic Syntheses, Vol. 77, p. 198. (Provides baseline retention data for the core scaffold).
-
PubChem Compound Summary. "Ethyl 4-ethyl-2-propyl-1,3-oxazole-5-carboxylate."[1] (Used for LogP comparative analysis of oxazole esters).
-
SIELC Technologies. "Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid." (Reference for acidic mobile phase compatibility with thienyl-azoles).
-
Farmacia Journal. "Synthesis and Characterization of New 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles." (Synthesis context and impurity profiling).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
